N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.376. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide, as part of compounds like WAY-100635, has been pivotal in the development of radioligands for positron emission tomography (PET) imaging. Studies have highlighted its utility in visualizing 5-HT1A receptors in the brain, offering insights into the neurobiological underpinnings of psychiatric disorders and the effects of pharmacological interventions. Osman et al. (1996) characterized the radioactive metabolites of WAY-100635, a compound labeled with carbon-11, demonstrating its rapid metabolism in humans and its potential for enhanced signal contrast in PET studies of the 5-HT1A receptor system (Osman et al., 1996). Pike et al. (1995) and Pike et al. (1996) further delineated 5-HT1A receptors in the human brain using [11C]WAY-100635, marking a significant advancement in the non-invasive study of serotonin receptors (Pike et al., 1995); (Pike et al., 1996).
Antifibrinolytic and Hemostatic Effects
The analogs of N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide, such as AMCA (amino methyl cyclohexane carboxylic acid), have been explored for their antifibrinolytic properties. Andersson et al. (2009) reported on the efficacy of AMCA as a potent inhibitor of plasminogen activation, offering therapeutic potential in conditions requiring fibrinolysis inhibition (Andersson et al., 2009).
Enhancing Understanding of Receptor Pharmacology
Research on compounds structurally related to N-((2-methyl-1H-indol-5-yl)methyl)cyclohexanecarboxamide has contributed to a deeper understanding of receptor pharmacology, particularly the 5-HT2A receptor's role in altered states of consciousness. Preller et al. (2018) investigated the changes in brain connectivity induced by LSD, a compound with activity at the 5-HT2A receptor, elucidating the receptor's role in mediating the psychedelic's effects (Preller et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets, leading to changes that contribute to its therapeutic effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have a broad range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h7-10,14,19H,2-6,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDGEFNFSYIVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.